Adenosine, 5'-chloro-5'-deoxy-N-methyl-
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Overview
Description
Adenosine, 5’-chloro-5’-deoxy-N-methyl- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is known for its potent and selective agonistic activity on adenosine A1 receptors, making it a valuable tool in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of adenosine, 5’-chloro-5’-deoxy-N-methyl- typically involves the chlorination of adenosine derivatives. One common method includes the use of thionyl chloride (SOCl2) to introduce the chlorine atom at the 5’ position of the adenosine molecule. The reaction is usually carried out in an anhydrous solvent such as dichloromethane (CH2Cl2) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Types of Reactions:
Substitution Reactions: Adenosine, 5’-chloro-5’-deoxy-N-methyl- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the chlorine atom.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azido or thiocyanato derivatives of adenosine.
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
Scientific Research Applications
Adenosine, 5’-chloro-5’-deoxy-N-methyl- has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of adenosine, 5’-chloro-5’-deoxy-N-methyl- involves its binding to adenosine A1 receptors. This binding activates the receptor, leading to the inhibition of adenylate cyclase activity, which in turn reduces cyclic AMP (cAMP) levels. This cascade results in various downstream effects, including modulation of neurotransmitter release and reduction of neuronal excitability .
Comparison with Similar Compounds
Adenosine: The parent compound, which has broader activity on adenosine receptors.
5’-Chloro-5’-deoxyadenosine: A closely related compound with similar receptor activity but lacking the N-methyl group.
N6-Cyclopentyladenosine: Another adenosine derivative with high selectivity for A1 receptors.
Uniqueness: Adenosine, 5’-chloro-5’-deoxy-N-methyl- is unique due to its high selectivity and potency for adenosine A1 receptors, making it a valuable tool for specific pharmacological studies .
Properties
Molecular Formula |
C11H14ClN5O3 |
---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(chloromethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O3/c1-13-9-6-10(15-3-14-9)17(4-16-6)11-8(19)7(18)5(2-12)20-11/h3-5,7-8,11,18-19H,2H2,1H3,(H,13,14,15) |
InChI Key |
ZVMLWXSKLBTAAU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CCl)O)O |
Origin of Product |
United States |
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